![molecular formula C23H18N2S B2958541 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile CAS No. 860649-66-7](/img/structure/B2958541.png)
2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile” is a complex organic compound. Based on its name, it likely contains a nicotinonitrile group, which is a common structure in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a nicotinonitrile group, along with methylsulfanyl and phenylethenyl groups .
Aplicaciones Científicas De Investigación
Antiprotozoal and Antimicrobial Activity
Compounds related to 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile have been synthesized and evaluated for their biological activities. For example, derivatives have been synthesized and shown significant in vitro activity against Trypanosoma br. rhodesiense and P. falciparum, indicating potential antiprotozoal applications. These studies suggest the structural framework of the compound can be optimized for antiprotozoal and antimicrobial activities, offering avenues for developing new therapeutic agents (Ismail et al., 2003).
Synthesis and Material Science
The compound's structural analogs have been utilized in the synthesis of diverse organic molecules, revealing its versatility in organic chemistry. For instance, the synthesis of aza-analogues and their activity showcases the compound's potential in creating new molecules with significant biological activities. Additionally, research into nicotinonitrile derivatives has led to the development of new materials and methodologies, contributing to advancements in material science (Lavanya et al., 2014).
Catalysis and Chemical Reactions
Studies on related sulfur-containing molecules have provided insights into their roles as catalysts and reactants in various chemical reactions. The synthesis of 3-aroylnicotinonitriles from aroylketene dithioacetals, for example, showcases the potential of these compounds in facilitating cyclization reactions and creating new chemical entities with potential applications in pharmaceuticals and material science (Anabha et al., 2007).
Photovoltaic and Dye-sensitized Solar Cells
The structural motif related to 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile has been explored for applications in photovoltaics. A study on new 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile synthesized for dye-sensitized solar cells (DSSCs) indicates the potential of these compounds in enhancing the efficiency of solar cells. The research demonstrates the importance of molecular architecture in absorbing a broader spectrum of sunlight and improving photovoltaic performance, suggesting that derivatives of the compound could be explored for similar applications (Hemavathi et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a pyridine ring, which is a common structure in many pharmaceuticals and natural products . The presence of the pyridine ring might suggest that this compound could interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
2-methylsulfanyl-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2S/c1-26-23-22(17-24)20(14-12-18-8-4-2-5-9-18)16-21(25-23)15-13-19-10-6-3-7-11-19/h2-16H,1H3/b14-12+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTHFYOVABKGNN-QUMQEAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C(=CC(=N1)/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)
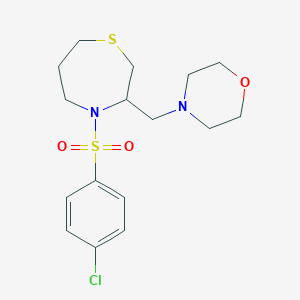
![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2958463.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2958464.png)
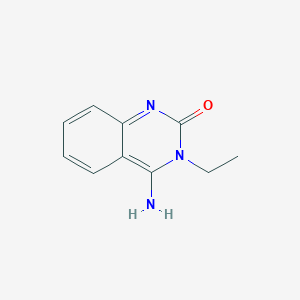
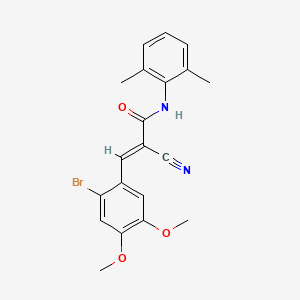

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2958473.png)
![(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2958474.png)
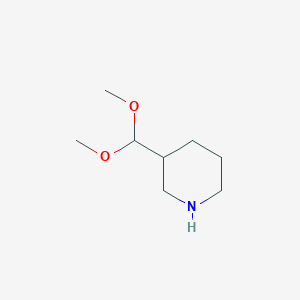
![2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958476.png)
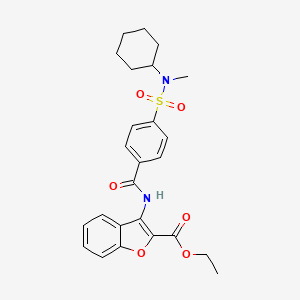

![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)